Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate
CAS No.: 6946-83-4
Cat. No.: VC18754348
Molecular Formula: C14H27NO3
Molecular Weight: 257.37 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate - 6946-83-4](/images/structure/VC18754348.png)
Specification
CAS No. | 6946-83-4 |
---|---|
Molecular Formula | C14H27NO3 |
Molecular Weight | 257.37 g/mol |
IUPAC Name | ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate |
Standard InChI | InChI=1S/C14H27NO3/c1-6-18-14(17)8-7-13(16)15(9-11(2)3)10-12(4)5/h11-12H,6-10H2,1-5H3 |
Standard InChI Key | SKXWXVVESARSFX-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CCC(=O)N(CC(C)C)CC(C)C |
Introduction
Chemical Structure and Properties
Structural Features
The compound’s structure comprises:
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Ethyl ester group: Linked to the 4-carboxybutanoate moiety.
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Diisobutylamino group: Attached to the 4-position of the butanoate via an amide bond.
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Oxobutanoate backbone: A four-carbon chain with ketone and ester functionalities .
SMILES code: CCOC(=O)CCC(=O)N(CC(C)C)CC(C)C
.
Physical and Spectroscopic Properties
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves esterification and amidation reactions:
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Ester Formation: Ethanol reacts with 4-oxobutanoic acid to form ethyl 4-oxobutanoate.
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Amide Coupling: The oxo group undergoes nucleophilic substitution with diisobutylamine to form the diisobutylamino derivative .
Key Reagents:
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Oxalyl chloride or thionyl chloride for activating carboxylic acids.
Industrial Production
Commercial suppliers like AppChem and RR Scientific offer this compound with 98% purity in quantities ranging from 1 g to 100 g .
Applications in Research and Industry
Pharmaceutical Intermediates
Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate is used as a precursor in synthesizing kinase inhibitors. For example, patents (e.g., WO2018081251A1) describe similar ester-amide structures for targeting kinases in cancer and degenerative diseases .
Peptide Synthesis
The compound’s ester and amide groups make it suitable for modifying peptides. For instance, ethyl 4-amino-4-oxobutanoate (a structural analog) is employed in solid-phase peptide synthesis to introduce succinamic acid derivatives .
Hazard Code | Description | Precautionary Measures |
---|---|---|
H302 | Harmful if swallowed | Avoid ingestion; use fume hood |
H315 | Causes skin irritation | Wear protective gloves |
H319 | Causes serious eye irritation | Use safety goggles |
H335 | May cause respiratory irritation | Use respiratory protection |
Storage: Stable at room temperature in sealed containers. Incompatible with strong oxidizers .
Comparative Analysis with Analogues
Ethyl 4-Amino-4-Oxobutanoate
Property | Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate | Ethyl 4-amino-4-oxobutanoate |
---|---|---|
Molecular Weight | 257.37 g/mol | 145.16 g/mol |
Primary Function | Bulky amide for steric protection | Linear amide for peptide bonds |
Applications | Kinase inhibition | Peptide synthesis intermediates |
Future Directions
Drug Development
The diisobutylamino group’s steric bulk may enhance selectivity in kinase binding. Further studies are needed to evaluate its bioavailability and toxicity.
Catalytic Applications
The compound’s ester and amide groups could serve as ligands in asymmetric catalysis, though experimental validation is required.
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